Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C21H35ClN2O3 . This compound is known for its unique structure, which includes a carbamic acid ester linked to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves several steps. The primary synthetic route includes the reaction of 2-(heptyloxy)phenol with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 1-ethyl-4-piperidinol under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperidine moieties, using reagents like sodium hydroxide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can be compared with similar compounds such as:
- Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Carbamic acid, (2-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
These compounds share similar structures but differ in the length of the alkoxy chain, which can influence their chemical properties and applications .
Properties
CAS No. |
105383-99-1 |
---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) N-(2-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-6-7-10-17-25-20-12-9-8-11-19(20)22-21(24)26-18-13-15-23(4-2)16-14-18;/h8-9,11-12,18H,3-7,10,13-17H2,1-2H3,(H,22,24);1H |
InChI Key |
JDEHZUUUFUZSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Origin of Product |
United States |
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